4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the phthalazine family. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with amino and chloro groups on the phenyl ring. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino-chlorophenyl intermediate is then reacted with a phthalic anhydride derivative to form the phthalazinone core.
Substitution: Finally, the phenyl group is introduced through a substitution reaction, often using phenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in binding to biological targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-4-bromophenyl)-2-phenylphthalazin-1(2H)-one
- 4-(3-Amino-4-fluorophenyl)-2-phenylphthalazin-1(2H)-one
- 4-(3-Amino-4-methylphenyl)-2-phenylphthalazin-1(2H)-one
Uniqueness
4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chloro derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
62335-56-2 |
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Molecular Formula |
C20H14ClN3O |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-(3-amino-4-chlorophenyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C20H14ClN3O/c21-17-11-10-13(12-18(17)22)19-15-8-4-5-9-16(15)20(25)24(23-19)14-6-2-1-3-7-14/h1-12H,22H2 |
InChI Key |
XYMOTVXQQGFWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)Cl)N |
Origin of Product |
United States |
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